molecular formula C19H9Cl2F3N2S B2713599 2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-87-7

2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2713599
CAS No.: 338964-87-7
M. Wt: 425.25
InChI Key: IDOPPPOUAOVYIU-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nicotinonitrile core substituted with dichlorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorophenyl halide and a suitable nucleophile.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a halogenated nicotinonitrile intermediate.

    Final Assembly: The final compound is obtained by combining the intermediate products through a series of coupling and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines, reduced nitrile derivatives

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,4-Dichlorophenyl)sulfanyl]-5-phenylpyridine
  • **2-[(3,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)benzene
  • **2-[(3,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine

Uniqueness

2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile stands out due to its unique combination of dichlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2S/c20-16-5-4-15(8-17(16)21)27-18-12(9-25)6-13(10-26-18)11-2-1-3-14(7-11)19(22,23)24/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOPPPOUAOVYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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